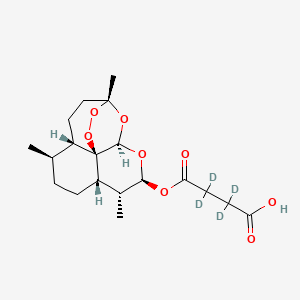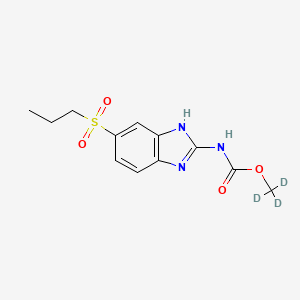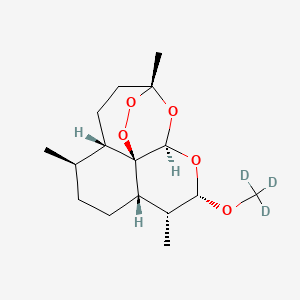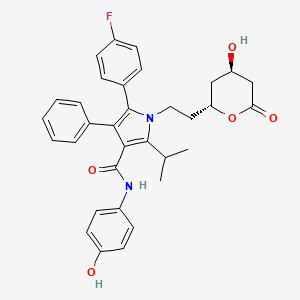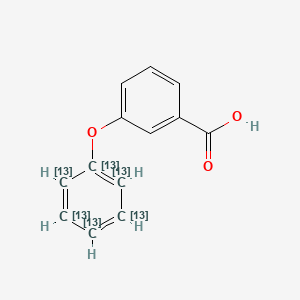
Fapyguanine-13C-15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fapyguanine-13C-15N3 is a chemical compound with the molecular formula C413CH7N215N3O2 . It is a variant of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA .
Synthesis Analysis
The synthesis of Fapyguanine-13C-15N3 involves the use of 15N labeling and analysis of 13C–15N and 1H–15N couplings. This approach allows for the study of the structural aspects and pathways of chemical transformations, such as rearrangements and ring-chain tautomerisms, in monocyclic and fused nitrogen heterocycles .Chemical Reactions Analysis
The chemical reactions involving Fapyguanine-13C-15N3 can be studied using 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution . This approach provides insights into the structural aspects and pathways of chemical transformations .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One significant application of Fapyguanine-related compounds is in cancer research. A study on rhenium(I) tricarbonyl aqua complexes, which are structurally related to Fapyguanine, demonstrated promising anticancer properties. These complexes exhibited potent growth inhibitory effects on HeLa cells and were effective in circumventing cisplatin resistance in certain cancer cell lines. The study provided insights into their mechanism of action, including the induction of cell death without causing an increase in intracellular reactive oxygen species or affecting mitochondrial membrane potential. The complexes also showed considerable metabolic stability in vivo, indicating potential for therapeutic applications (Knopf et al., 2017).
Oxidative DNA Damage
Fapyguanine has been studied in the context of oxidative DNA damage. Research has shown that exposure to extremely low frequency magnetic fields can increase levels of FapyGua, a form of Fapyguanine, in rat leukocytes. This suggests that chronic exposure to such fields might be genotoxic, potentially contributing to increased oxidative stress and DNA damage (Yokuş et al., 2008).
DNA Repair Mechanisms
Fapyguanine is also a focus in studies of DNA repair mechanisms. For example, a study discussed the repair of Fapyguanine lesions in DNA, emphasizing the role of specific glycosylases in this process. This research provides valuable information about how cells respond to and repair oxidative damage, an essential aspect of understanding cancer development and aging (Hu et al., 2005).
Safety And Hazards
Zukünftige Richtungen
The future directions for Fapyguanine-13C-15N3 could involve its use in advancing the understanding of metabolism, improving disease diagnosis, and accelerating treatment assessment . Hyperpolarized 13C MRI, which could potentially involve Fapyguanine-13C-15N3, is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions .
Eigenschaften
CAS-Nummer |
202406-91-5 |
|---|---|
Produktname |
Fapyguanine-13C-15N3 |
Molekularformel |
C413CH7N215N3O2 |
Molekulargewicht |
173.11 |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2,6-diamino-4-hydroxy-5-formamidopyrimidine-13C-15N3; |
Tag |
Guanine Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



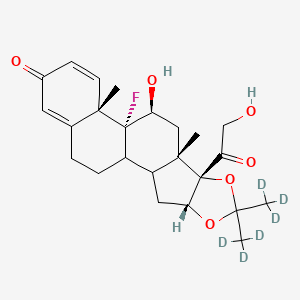
![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
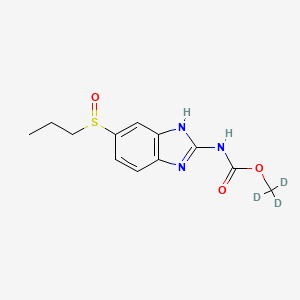
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
